molecular formula C7H7BrClN B1372228 5-Bromo-4-chloro-2-methylaniline CAS No. 1126367-88-1

5-Bromo-4-chloro-2-methylaniline

Cat. No.: B1372228
CAS No.: 1126367-88-1
M. Wt: 220.49 g/mol
InChI Key: INBHOPYATVVLEM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by selective halogenation to introduce bromine and chlorine atoms at specific positions on the benzene ring. The nitro group is then reduced to an amine group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly as a precursor for the synthesis of drugs with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes,

Biological Activity

5-Bromo-4-chloro-2-methylaniline (BCMA) is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its biological activity is primarily attributed to its ability to interact with biological systems, influencing enzyme activities and cellular pathways. This article provides a comprehensive overview of the biological activity of BCMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BCMA is characterized by the presence of bromine and chlorine substituents on the aromatic ring, along with a methyl group and an amino group. This unique combination allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.

Property Value
Molecular FormulaC₇H₈BrClN
Molecular Weight219.50 g/mol
Melting Point56-58 °C
SolubilitySoluble in organic solvents

BCMA's biological activity can be attributed to several mechanisms:

  • Enzyme Modulation : BCMA and its derivatives have been shown to influence the activity of sirtuin proteins, which play critical roles in cellular regulation and are implicated in cancer therapy. These interactions suggest potential therapeutic applications in oncology.
  • Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, allowing it to form various derivatives that may exhibit enhanced biological activities.
  • Nucleophilic Substitution : The amino group in BCMA can undergo nucleophilic substitution reactions, leading to the formation of compounds with varied biological properties.

Anticancer Activity

Research indicates that BCMA derivatives may have significant anticancer properties. For instance, compounds derived from BCMA have shown promise in targeting cancer cells by modulating sirtuin activity, which is crucial for tumor growth regulation.

Enzyme Inhibition Studies

BCMA has been utilized in studies focusing on enzyme inhibition. For example, its sulfonamide derivative has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic applications in metabolic disorders.

Case Studies

  • Sirtuin Modulation : A study demonstrated that derivatives of BCMA could selectively modulate sirtuin activity, impacting cellular processes related to aging and cancer. This highlights BCMA's potential as a lead compound for developing new anticancer therapies.
  • Toxicological Assessments : Toxicity studies have shown that exposure to BCMA can lead to adverse effects such as weight loss and organ enlargement in animal models. For instance, male rats exposed to high doses exhibited significant decreases in body weight and histopathological changes in the liver . These findings underscore the importance of evaluating the safety profile of BCMA derivatives before clinical use.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHOPYATVVLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674300
Record name 5-Bromo-4-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-88-1
Record name 5-Bromo-4-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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